2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a sulfanyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the triazole ring. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides and a base.
Attachment of the Chlorinated Aniline: This step involves nucleophilic substitution reactions where the aniline derivative is introduced.
Formation of the Sulfanyl Group: This can be achieved through thiolation reactions using thiol reagents.
Final Coupling with Acetohydrazide: The final step involves coupling the intermediate with acetohydrazide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the nitro groups, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and sulfanyl groups.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its complex structure.
Drug Development:
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Cancer Research: Its ability to interact with biological molecules makes it a potential candidate for cancer research.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Material Modification: It can be used to modify the properties of materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: It can bind to the active site of enzymes, preventing their normal function.
Receptor Binding: It can interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
- **2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
Functional Groups: The presence of the diethylamino and acetohydrazide groups makes it unique compared to similar compounds.
Biological Activity: Its specific structure may confer unique biological activities not seen in closely related compounds.
This detailed article provides a comprehensive overview of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H30ClN7OS |
---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H30ClN7OS/c1-4-15-33-23(17-27-21-11-9-20(26)10-12-21)29-31-25(33)35-18-24(34)30-28-16-19-7-13-22(14-8-19)32(5-2)6-3/h4,7-14,16,27H,1,5-6,15,17-18H2,2-3H3,(H,30,34)/b28-16+ |
InChI Key |
UHRZLWOYICPUEF-LQKURTRISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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